

Application Notes and Protocols for the Analytical Identification of 2-Myristyldistearin

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Compound of Interest

Compound Name: 2-Myristyldistearin

Cat. No.: B1219593

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and characterization of **2-Myristyldistearin**, a triglyceride of significant interest in pharmaceutical and materials science. The following protocols outline key analytical techniques, including chromatography, mass spectrometry, and spectroscopy, to ensure accurate and reliable identification and quantification.

Introduction to 2-Myristyldistearin

2-Myristyldistearin is a triacylglycerol composed of a glycerol backbone esterified with one myristic acid and two stearic acid molecules at the 1, 2, and 3 positions. The specific isomer, 1,3-Distearoyl-2-myristoyl-glycerol (SMS), is a common component in various lipid-based formulations, including lipid nanoparticles (LNPs) for drug delivery.^[1] Accurate identification and quantification of **2-Myristyldistearin** are critical for formulation development, quality control, and stability testing.

Analytical Techniques for Identification and Quantification

A suite of analytical techniques can be employed for the comprehensive analysis of **2-Myristyldistearin**. The choice of method depends on the specific requirements of the analysis,

such as the need for quantitative data, structural elucidation, or analysis within a complex matrix.

Key Analytical Methods:

- High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)
- Gas Chromatography-Mass Spectrometry (GC-MS)
- Nuclear Magnetic Resonance (NMR) Spectroscopy

The following sections provide detailed protocols for each of these techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful and widely adopted technique for the analysis of triglycerides like **2-Myristyldistearin**.^[2] It combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.^{[3][4]} Reversed-phase HPLC is commonly used for the separation of triglycerides based on their hydrophobicity.

Experimental Protocol: Reversed-Phase HPLC-MS/MS for 2-Myristyldistearin

This protocol outlines a method for the identification and semi-quantitative analysis of **2-Myristyldistearin** in a lipid formulation.

3.1. Materials and Reagents

- **2-Myristyldistearin** reference standard
- Acetonitrile (ACN), HPLC grade
- Isopropanol (IPA), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade

- Formic acid, LC-MS grade
- Ammonium acetate, LC-MS grade
- Sample dissolution solvent: Chloroform/Methanol (2:1, v/v)

3.2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
- Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source[5]

3.3. Sample Preparation

- Standard Preparation: Prepare a stock solution of **2-Myristyldistearin** reference standard in the sample dissolution solvent at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.
- Sample Preparation: Dissolve the lipid formulation containing **2-Myristyldistearin** in the sample dissolution solvent to achieve a final concentration within the calibration range of the working standards. For complex matrices like plasma, a protein precipitation step with cold ACN may be necessary.[6]

3.4. HPLC Method Parameters

Parameter	Value
Column	C18, 2.1 x 100 mm, 1.8 μ m
Mobile Phase A	Water with 0.1% Formic Acid and 10 mM Ammonium Acetate
Mobile Phase B	Acetonitrile/Isopropanol (10:90, v/v) with 0.1% Formic Acid
Gradient	0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: 30% B
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L

3.5. Mass Spectrometry Method Parameters

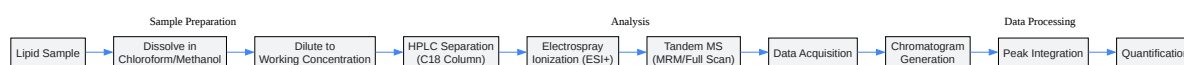
Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Gas	Nitrogen
Desolvation Temp	350 °C
Scan Mode	Multiple Reaction Monitoring (MRM) for quantification or Full Scan for identification

3.6. Data Presentation: MRM Transitions for **2-Myristyldistearin**

For quantitative analysis using MRM, specific precursor-to-product ion transitions are monitored. The fragmentation of triglycerides in the mass spectrometer often involves the neutral loss of one of the fatty acid chains.[7] For **2-Myristyldistearin** (C₅₃H₁₀₂O₆, MW: 863.4 g/mol), the [M+NH₄]⁺ adduct is often observed.

Precursor Ion (m/z)	Product Ion (m/z)	Description
881.8 ([M+NH ₄] ⁺)	603.5	Neutral loss of Myristic Acid (C ₁₄ H ₂₈ O ₂)
881.8 ([M+NH ₄] ⁺)	577.5	Neutral loss of Stearic Acid (C ₁₈ H ₃₆ O ₂)

3.7. Workflow Diagram



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Caption: Workflow for the identification and quantification of **2-Myristyldistearin** using HPLC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and semi-volatile triglycerides.[2] For triglycerides, derivatization is often required to increase their volatility. A common approach is transesterification to convert the fatty acids into their more volatile fatty acid methyl esters (FAMES).

Experimental Protocol: GC-MS Analysis of 2-Myristyldistearin via FAMES

This protocol describes the indirect identification of **2-Myristyldistearin** by analyzing its constituent fatty acids as FAMES.

4.1. Materials and Reagents

- **2-Myristyldistearin** reference standard

- Hexane, GC grade
- Methanol, anhydrous, GC grade
- Sodium methoxide solution (0.5 M in methanol)
- Saturated sodium chloride solution
- Sodium sulfate, anhydrous
- FAME internal standard (e.g., C17:0 methyl ester)

4.2. Instrumentation

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) detector
- Capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 μ m)

4.3. Sample Preparation (Transesterification)

- Accurately weigh approximately 10 mg of the lipid sample into a screw-cap test tube.
- Add 1 mL of the FAME internal standard solution.
- Add 2 mL of hexane and 2 mL of 0.5 M sodium methoxide in methanol.
- Cap the tube tightly and vortex for 2 minutes.
- Allow the layers to separate.
- Transfer the upper hexane layer containing the FAMEs to a new vial.
- Wash the hexane layer with 2 mL of saturated sodium chloride solution.
- Dry the hexane layer over anhydrous sodium sulfate.
- Transfer the dried hexane solution to a GC vial for analysis.

4.4. GC-MS Method Parameters

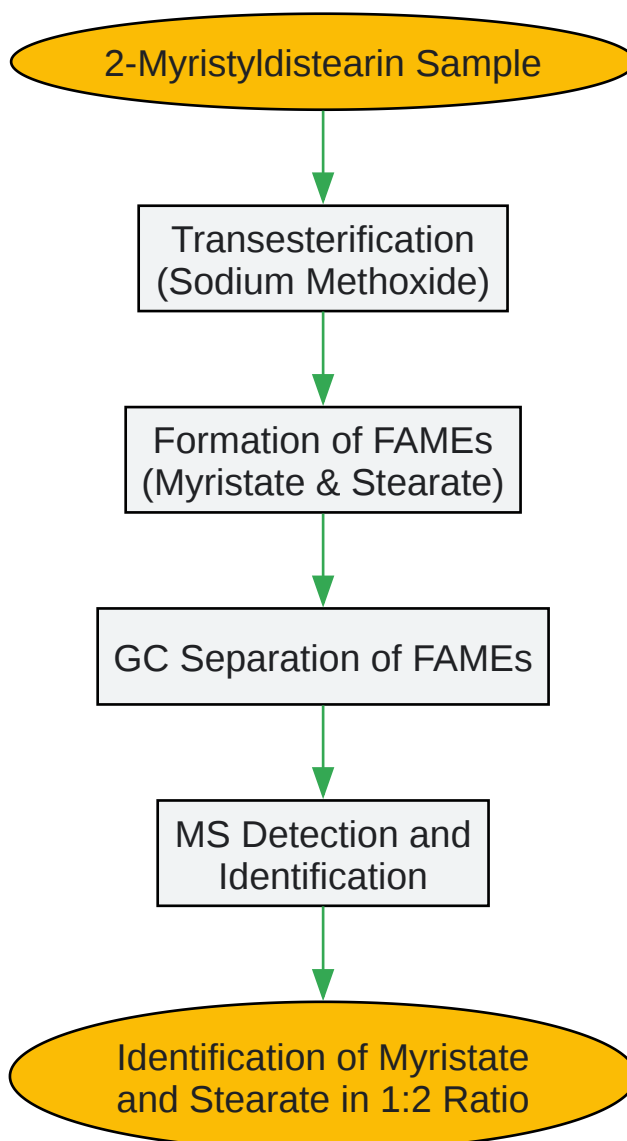
Parameter	Value
Column	DB-23, 30 m x 0.25 mm, 0.25 μ m
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Inlet Temperature	250 $^{\circ}$ C
Injection Volume	1 μ L (splitless)
Oven Program	100 $^{\circ}$ C (hold 2 min), ramp to 240 $^{\circ}$ C at 5 $^{\circ}$ C/min, hold 10 min
MS Transfer Line	250 $^{\circ}$ C
Ion Source Temp	230 $^{\circ}$ C
Ionization Energy	70 eV
Scan Range	50-550 m/z

4.5. Data Presentation: Expected FAMES from **2-Myristyldistearin**

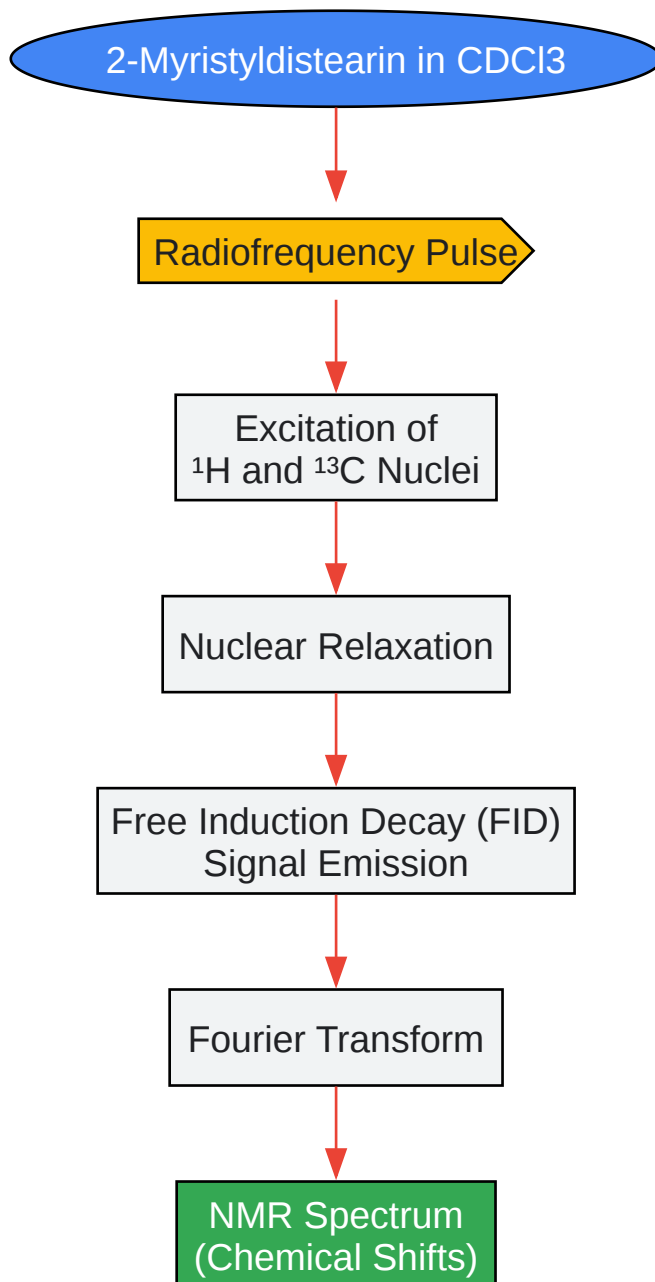
The GC-MS analysis will not detect the intact **2-Myristyldistearin** but rather its constituent fatty acid methyl esters. The expected ratio of myristate to stearate will be 1:2.

Fatty Acid Methyl Ester	Retention Time (min)	Key Mass Fragments (m/z)
Methyl Myristate (C14:0)	~15.5	242 (M+), 211, 199, 143, 87, 74
Methyl Stearate (C18:0)	~22.8	298 (M+), 267, 255, 199, 143, 87, 74

4.6. Logical Diagram for GC-MS Analysis



NMR Analysis



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